molecular formula C16H13ClO4 B14573674 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one CAS No. 61234-61-5

4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one

Cat. No.: B14573674
CAS No.: 61234-61-5
M. Wt: 304.72 g/mol
InChI Key: KULYUZXEJBZSQQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. This particular compound is characterized by its unique chemical structure, which includes chloro, methoxy, and methyl substituents on the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of the synthesis .

Industrial Production Methods: Industrial production methods for xanthone derivatives often utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Properties

CAS No.

61234-61-5

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

4-chloro-2,6-dimethoxy-5-methylxanthen-9-one

InChI

InChI=1S/C16H13ClO4/c1-8-13(20-3)5-4-10-14(18)11-6-9(19-2)7-12(17)16(11)21-15(8)10/h4-7H,1-3H3

InChI Key

KULYUZXEJBZSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)OC)OC

Origin of Product

United States

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